molecular formula C21H16BrClN2O2 B2840456 1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329235-01-0

1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2840456
CAS No.: 329235-01-0
M. Wt: 443.73
InChI Key: ZEZXHEUHCZFXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted at three positions:

  • Position 1: A 4-bromobenzyloxy group (–O–CH₂–C₆H₄–Br).
  • Position 2: A 4-methoxyphenyl group (–C₆H₄–OCH₃).
  • Position 6: A chlorine atom.

The chlorine at position 6 may influence steric and electronic characteristics.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-6-chloro-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O2/c1-26-18-9-4-15(5-10-18)21-24-19-11-8-17(23)12-20(19)25(21)27-13-14-2-6-16(22)7-3-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZXHEUHCZFXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol, 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole, and appropriate reagents.

    Reaction Conditions: The key step involves the formation of the ether linkage between the 4-bromobenzyl group and the benzimidazole core. This is usually achieved through a nucleophilic substitution reaction using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl alcohol derivative.

    Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) in appropriate solvents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Benzimidazole derivatives have been extensively studied for their diverse biological activities. The specific compound under discussion has shown potential in the following areas:

  • Anticancer Activity : Research indicates that 1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole may exhibit cytotoxic effects against various cancer cell lines due to its ability to interact with cellular targets involved in proliferation and apoptosis.
  • Antimicrobial Properties : Its structural features suggest potential efficacy against bacterial and fungal pathogens. Studies on similar benzimidazole derivatives have demonstrated antimicrobial activity, indicating that this compound could follow suit.
  • Topoisomerase Inhibition : The compound's structural similarity to known topoisomerase inhibitors positions it as a potential candidate for further investigation in cancer therapy, where topoisomerase inhibition is a critical mechanism of action.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of similar benzimidazole derivatives reported that compounds with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound might have similar effects.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, derivatives of benzimidazoles were tested against various bacterial strains. Results indicated that compounds with bromine and methoxy groups showed significant inhibition zones in agar diffusion tests. This suggests that this compound could be effective against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their substituent differences are summarized below:

Compound Name / CAS (if available) Position 1 Substitution Position 2 Substitution Position 6 Substitution Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-Bromobenzyloxy 4-Methoxyphenyl Cl ~442.7 (calc.) Not reported High lipophilicity
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole 2,6-Dichlorobenzyloxy 4-Methoxyphenyl Cl 442.7 (C₂₁H₁₅Cl₃N₂O₂) Not reported Enhanced halogen interactions
1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole 4-Chlorobenzyloxy 4-Chlorophenyl NO₂ ~400.8 (calc.) Discontinued Nitro group may confer redox activity
1-[(4-Chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole 4-Chlorobenzyloxy 4-Methoxyphenyl H 364.8 (C₂₁H₁₆ClN₂O₂) Not reported Lower molecular weight vs. target
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole H (unsubstituted) 4-Bromophenyl H 349.2 (C₁₉H₁₃BrN₂) Not reported Simpler structure; potential antimicrobial use

Key Observations :

  • Nitro vs. Methoxy : Nitro groups (e.g., ) introduce electron-withdrawing effects, which may alter reactivity or toxicity compared to electron-donating methoxy groups.
  • Position 6 Substitution : The chlorine in the target compound could enhance steric hindrance or metabolic stability relative to unsubstituted analogs .

Physicochemical and Spectral Data

  • NMR Trends : In analogs such as 8k, 8l, and 8m , methoxy groups produce distinct singlet peaks near δ 3.8 ppm in ¹H NMR, while aromatic protons adjacent to halogens (Br/Cl) resonate downfield (δ 7.2–8.2 ppm).
  • Melting Points : Substituted benzimidazoles generally exhibit higher melting points (>100°C) due to intermolecular π-π stacking and halogen bonding .

Biological Activity

1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, recognized for its diverse biological activities. Its structural complexity, characterized by the presence of halogenated groups and a methoxy substitution, enhances its potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C21H16BrClN2O2
  • Molar Mass : 443.72 g/mol
  • CAS Number : 329235-01-0

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reactions of O-phenylenediamine with various aromatic aldehydes.
  • Formation of the benzimidazole core through cyclization reactions.
  • Substitution reactions to introduce the bromobenzyl ether and methoxy groups.

Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that it can inhibit cell proliferation across various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against lung cancer cells .

Antimicrobial Activity

In antimicrobial assays, the compound has been tested against both Gram-positive and Gram-negative bacteria. The results suggest moderate antibacterial activity, with potential applications in treating infections caused by resistant strains .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated significant free radical scavenging activity, indicating its potential in preventing oxidative stress-related diseases .

Cholinesterase Inhibition

The compound has also shown promise as a cholinesterase inhibitor. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are therapeutically beneficial .

Case Studies

Several studies have highlighted the pharmacological potential of benzimidazole derivatives:

  • Study on Antitumor Activity :
    • Compounds similar to this compound were tested in vitro against various cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Testing :
    • A broth microdilution method was utilized to evaluate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited minimum inhibitory concentrations (MICs) suggesting moderate effectiveness .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-1H-benzimidazoleChlorophenyl groupAnticancer
5-chloro-2-(4-methylphenyl)-1H-benzimidazoleMethyl groupAntimicrobial
6-fluoro-2-(4-nitrophenyl)-1H-benzimidazoleNitro groupTopoisomerase inhibitor

The unique combination of functional groups in this compound may confer distinct pharmacological profiles compared to other benzimidazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.